4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound belonging to the class of benzothiadiazine derivatives.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.
Biochemical Pathways
Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .
Pharmacokinetics
The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of appropriate benzothiadiazine precursors with butyl and methylbenzyl thiol groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is studied for its potential as an antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer agent.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Environmental Studies: The compound is investigated for its potential use in environmental remediation and pollution control.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its antifungal activity.
1,2,4-benzothiadiazine 1,1-dioxide derivatives: Studied for various pharmacological activities such as antimicrobial, antiviral, and anticancer properties.
Uniqueness
4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUJCKSMFLZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.